2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
The compound “2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde” likely contains a pyrazole ring, which is a type of aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The presence of fluorine atoms can often enhance the chemical and metabolic stability of pharmaceuticals .
Scientific Research Applications
Synthesis of New Compounds
Researchers have successfully synthesized new compounds using derivatives similar to 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. For instance, Bonacorso et al. (2009) synthesized a precursor, 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one, from a trifluoroacetylation reaction, which led to new series of 4,5-dihydro-1H-pyrazoles (Bonacorso et al., 2009).
Antimicrobial and Antioxidant Activities
A study by Bhat et al. (2016) involved the synthesis of new 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds exhibited antimicrobial and antioxidant activities, indicating potential applications in medical and pharmaceutical fields (Bhat et al., 2016).
Determination of pKa Values
Jones et al. (1996) reported on the synthesis of trifluoromethylazoles, including compounds similar to this compound. Their study included determining the pKa values of these compounds using 19F NMR spectroscopy, highlighting their use in pH measurement in biological media (Jones et al., 1996).
Synthesis of Novel Heterocycles
Baashen et al. (2017) used a precursor similar to this compound for the synthesis of novel heterocycles. This illustrates the compound's role in facilitating diverse chemical syntheses (Baashen et al., 2017).
Catalysis and Oxidation Processes
Alegria et al. (2007) explored the use of pyrazole complexes, closely related to this compound, in catalyzing oxidation processes. Their research demonstrates potential industrial and chemical applications for such compounds (Alegria et al., 2007).
Three-Component Reaction Formations
Sheibani and Babaie (2009) investigated the three-component reactions involving compounds like this compound, which could lead to the formation of complex organic structures. Such reactions are significant in organic chemistry and pharmaceutical synthesis (Sheibani & Babaie, 2009).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds containing a trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity .
Action Environment
Environmental factors can often influence the action of chemical compounds .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFAEBVAIXIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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